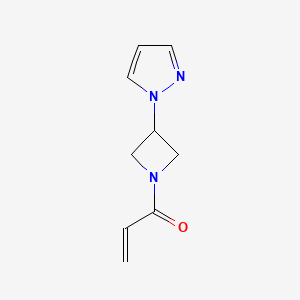
1-(4-Fluorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a chemical compound with potential applications in scientific research. The compound is also known as FPEU and has been synthesized using various methods.
Mecanismo De Acción
FPEU acts as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of neurological disorders. The compound binds to the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking this receptor, FPEU can modulate the release of dopamine, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
FPEU has been shown to have significant effects on the biochemical and physiological processes in the brain. The compound has been found to modulate the release of dopamine, which is involved in the regulation of mood, motivation, and reward. FPEU has also been shown to affect the levels of other neurotransmitters, such as serotonin and norepinephrine, which can have an impact on cognitive function and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPEU has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the role of this receptor in the brain. The compound is also stable and can be easily synthesized using various methods. However, FPEU has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on FPEU, including the development of new synthetic methods to improve the yield and purity of the compound. Further studies are also needed to investigate the potential therapeutic applications of FPEU in the treatment of neurological disorders. Additionally, research is needed to understand the long-term effects of FPEU on the brain and to identify any potential side effects of the compound.
Métodos De Síntesis
The synthesis of FPEU can be achieved using different methods, including the reaction of 4-fluoroaniline with 4-hydroxypiperidine in the presence of triethylamine and isobutyl chloroformate. Another method involves the reaction of 4-fluoroaniline with 4-hydroxypiperidine in the presence of N,N'-carbonyldiimidazole and triethylamine. The yield of FPEU using these methods ranges from 50% to 70%.
Aplicaciones Científicas De Investigación
FPEU has been used in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has shown promise in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. FPEU has also been used as a tool compound to study the role of dopamine receptors in the brain.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c15-11-1-3-12(4-2-11)17-14(20)16-7-10-18-8-5-13(19)6-9-18/h1-4,13,19H,5-10H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSNIVTZBZDFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2790247.png)
![2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2790250.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2790251.png)
![4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2790252.png)


![6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2790256.png)
![2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2790257.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2790258.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B2790262.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2790263.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2790266.png)
